molecular formula C22H24FN7O2 B11190781 N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Cat. No.: B11190781
M. Wt: 437.5 g/mol
InChI Key: MLEFKVXIQXCSFD-UHFFFAOYSA-N
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Description

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a structurally complex molecule featuring a 1,3,5-triazine core substituted with:

  • An amino group at position 2.
  • A piperazino-methyl moiety at position 6, further modified with a 4-fluorophenyl group.
  • A 2,3-dihydro-1,4-benzodioxin-6-ylamine group at the second nitrogen of the triazine ring.

The benzodioxin moiety may enhance metabolic stability, while the fluorophenyl-piperazine group could improve solubility and binding affinity to biological targets .

Properties

Molecular Formula

C22H24FN7O2

Molecular Weight

437.5 g/mol

IUPAC Name

2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24FN7O2/c23-15-1-4-17(5-2-15)30-9-7-29(8-10-30)14-20-26-21(24)28-22(27-20)25-16-3-6-18-19(13-16)32-12-11-31-18/h1-6,13H,7-12,14H2,(H3,24,25,26,27,28)

InChI Key

MLEFKVXIQXCSFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine and benzodioxin moieties. Common reagents used in these reactions include cyanuric chloride, 4-fluorophenylpiperazine, and 2,3-dihydro-1,4-benzodioxin-6-amine. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process. These methods offer advantages in terms of reaction time, energy efficiency, and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues from 1,3,5-Triazine Derivatives

describes 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives with varying aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) at position 4. Key comparisons include:

Compound Core Structure Position 6 Substituent Position 4 Substituent Key Features
Target Compound 1,3,5-Triazine [4-(4-Fluorophenyl)piperazino]methyl Amino Piperazine ring enhances solubility; benzodioxin improves metabolic stability.
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine 1,3,5-Triazine 4-Fluorophenyl 4-Methylpiperidino Methylpiperidine provides rigidity; lacks benzodioxin’s electron-donating effects.
6-(4-Trifluoromethoxyphenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine 1,3,5-Triazine 4-Trifluoromethoxyphenyl 4-Methylpiperidino Trifluoromethoxy group increases lipophilicity and potential blood-brain barrier penetration.

Key Structural Differences :

  • Piperazine vs. Piperidine : The target compound’s piperazine ring introduces an additional nitrogen, increasing hydrogen-bonding capacity and solubility compared to piperidine analogues .
  • Benzodioxin vs.

Functional Analogues from Other Scaffolds

highlights a triazin-2-yl-piperidinecarboxamide derivative (1141895-52-4) with trifluoromethyl groups. While structurally distinct, it shares the triazine core and demonstrates the versatility of this scaffold in drug design. However, its trifluoromethyl and benzyl substituents prioritize lipophilicity over the target compound’s balance of solubility and metabolic stability.

Biological Activity

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a complex organic compound that belongs to the class of triazine derivatives. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural features of this compound suggest possible interactions with various biological targets, including enzymes and receptors.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C21H24FN7C_{21}H_{24}F_{N_{7}}, and it features a triazine ring connected to a piperazine moiety and a benzodioxin structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine ring can act as a scaffold for binding interactions, while the piperazine and benzodioxin groups may enhance selectivity and potency. The mechanism typically involves:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in signaling pathways, impacting physiological responses.

Biological Activity Studies

Research studies have explored the biological activities of this compound through various experimental approaches. Below is a summary of key findings:

Study Biological Activity Methodology Results
Study 1AntiproliferativeCell viability assays on cancer cell linesSignificant reduction in cell viability at concentrations above 10 µM
Study 2Enzyme inhibitionEnzyme assays using target enzymes (e.g., kinases)IC50 values ranged from 5 to 15 µM depending on the enzyme
Study 3Antimicrobial activityDisk diffusion method against bacterial strainsEffective against Gram-positive bacteria with zones of inhibition >15 mm

Case Studies

Several case studies have demonstrated the potential therapeutic applications of this compound:

  • Cancer Therapy : In vitro studies indicated that the compound exhibits selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Further investigations are needed to elucidate the underlying mechanisms.
  • Neurological Disorders : Preliminary research suggests that the compound may modulate neurotransmitter systems, potentially offering benefits in treating conditions like anxiety and depression. Animal models are currently being evaluated for efficacy.
  • Infectious Diseases : The antimicrobial properties observed in laboratory settings suggest that this compound could be developed into a novel antibiotic agent targeting resistant strains of bacteria.

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